N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine
Description
N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine is a complex organic compound that features a pyrimidine core substituted with various functional groups
Properties
Molecular Formula |
C15H18F3N5S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N,5-dimethyl-N-[1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl]pyrimidin-2-amine |
InChI |
InChI=1S/C15H18F3N5S/c1-10-6-19-13(20-7-10)22(2)11-4-3-5-23(8-11)14-21-12(9-24-14)15(16,17)18/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI Key |
QPURDCVRMPNYPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1)N(C)C2CCCN(C2)C3=NC(=CS3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine core, followed by the introduction of the piperidine and thiazole rings. Common synthetic routes include:
Formation of the Pyrimidine Core: This can be achieved through the condensation of appropriate amines and aldehydes under acidic or basic conditions.
Introduction of the Piperidine Ring: This step often involves nucleophilic substitution reactions where a piperidine derivative is introduced.
Attachment of the Thiazole Ring: This is typically done through cyclization reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, acids, and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural properties.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets, leading to inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-(trifluoromethyl)pyridine
- Imidazole Derivatives
- Thiazole Derivatives
Uniqueness
What sets N,5-dimethyl-N-{1-[4-(trifluoromethyl)-1,3-thiazol-2-yl]piperidin-3-yl}pyrimidin-2-amine apart from similar compounds is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
